Product packaging for DUB-IN-2(Cat. No.:CAS No. 924296-19-5)

DUB-IN-2

Cat. No.: B607994
CAS No.: 924296-19-5
M. Wt: 275.271
InChI Key: VKVAJBRQGBRHIK-ZHZULCJRSA-N
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Description

Significance of Protein Ubiquitination and Deubiquitination in Cellular Homeostasis

Protein ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. frontiersin.orgthermofisher.com This process acts as a molecular switch, dictating the fate of the protein. nih.gov The attachment of ubiquitin can signal for protein degradation, alter a protein's location within the cell, affect its activity, and promote or prevent protein-protein interactions. frontiersin.orgwikipedia.org Conversely, deubiquitination is the process of removing ubiquitin from proteins, a function carried out by deubiquitinating enzymes (DUBs). frontiersin.orgfrontiersin.org

The dynamic and reversible balance between ubiquitination and deubiquitination is essential for maintaining cellular homeostasis, which is the stable state of a cell's internal environment. oncotarget.comresearchgate.netresearchgate.net This equilibrium ensures the proper regulation of numerous cellular processes, including:

Protein quality control: The ubiquitin-proteasome system (UPS) is the primary pathway for eliminating misfolded or damaged proteins, preventing their accumulation which can be toxic to the cell. portlandpress.comcreative-diagnostics.com

Cell cycle progression: The timely degradation of key regulatory proteins is necessary for the orderly progression of the cell cycle. frontiersin.orgnih.gov

DNA repair: Ubiquitination and deubiquitination play crucial roles in signaling and repairing DNA damage. frontiersin.orgnih.gov

Signal transduction: These processes regulate signaling pathways by controlling the stability and activity of signaling proteins. nih.govfrontiersin.org

Gene expression: The modification of histones and transcription factors by ubiquitin can influence gene expression. oncotarget.com

Disruptions in the delicate balance between ubiquitination and deubiquitination can lead to various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. oncotarget.comresearchgate.netmdpi.com

Overview of the Ubiquitin-Proteasome System Regulatory Mechanisms

The Ubiquitin-Proteasome System (UPS) is a highly regulated and complex pathway responsible for the degradation of the majority of intracellular proteins. thermofisher.commdpi.com The process of targeting a protein for degradation via the UPS involves a sequential enzymatic cascade:

Activation (E1): A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent reaction. thermofisher.comoncotarget.com

Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). thermofisher.comoncotarget.com

Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein. oncotarget.comresearchgate.net This step is often repeated to form a polyubiquitin (B1169507) chain, which serves as a strong degradation signal. thermofisher.comresearchgate.net

Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large multi-protein complex. creative-diagnostics.comthermofisher.com The protein is unfolded and cleaved into small peptides, while the ubiquitin molecules are released and can be recycled. thermofisher.com

The regulation of the UPS is intricate, with specificity being largely determined by the vast number of E3 ligases, each responsible for recognizing a specific set of substrates. frontiersin.org Additionally, the type of ubiquitin chain linkage can determine the protein's fate; for example, K48-linked chains typically target proteins for proteasomal degradation, while other linkages can be involved in different signaling events. portlandpress.com The entire process is counter-regulated by deubiquitinating enzymes (DUBs), which can remove ubiquitin chains and rescue proteins from degradation. researchgate.netresearchgate.net

Role of DUBs in Counteracting Ubiquitination Signals and Maintaining Proteostasis

Deubiquitinating enzymes (DUBs) are proteases that specifically cleave the isopeptide bond between ubiquitin and its substrate protein, effectively reversing the ubiquitination signal. mdpi.comnih.gov There are nearly 100 DUBs in the human genome, categorized into several families based on their catalytic domains. frontiersin.orgresearchgate.net

DUBs play a critical role in maintaining proteostasis, the homeostasis of the proteome, in several ways:

Rescuing proteins from degradation: By removing ubiquitin tags, DUBs can prevent the degradation of specific proteins by the proteasome, thereby stabilizing them. frontiersin.orgoup.com This allows for rapid changes in protein levels in response to cellular signals. nih.gov

Editing ubiquitin chains: DUBs can edit the length and linkage type of ubiquitin chains on a substrate, which can alter the signaling outcome. frontiersin.orgportlandpress.com For instance, a DUB might trim a degradative K48-linked chain, leaving a monoubiquitin mark that signals for a different cellular process. oncotarget.com

Recycling ubiquitin: Before a protein is degraded by the proteasome, DUBs can remove and recycle the ubiquitin molecules, ensuring a sufficient pool of free ubiquitin is available for future ubiquitination events. frontiersin.orgnih.gov

Processing ubiquitin precursors: DUBs are also involved in the maturation of newly synthesized ubiquitin, which is often produced as a fusion protein that needs to be cleaved to release functional ubiquitin monomers. frontiersin.orgnih.gov

The activity of DUBs themselves is tightly regulated through various mechanisms, including post-translational modifications and interactions with other proteins, ensuring that the balance between ubiquitination and deubiquitination is precisely controlled. nih.govhubrecht.eu This dynamic interplay is fundamental to cellular health and function. frontiersin.orgfrontiersin.org

DUBs-IN-2: A Chemical Probe for Studying Deubiquitinating Enzymes

DUBs-IN-2 is a chemical compound identified as a potent inhibitor of deubiquitinating enzymes. apexbt.comselleckchem.com Specifically, it has been shown to inhibit Ubiquitin-Specific Protease 8 (USP8). caymanchem.commedchemexpress.com

PropertyValueSource
Synonyms Deubiquitinase-IN-2, Deubiquitinase Inhibitor 2, DUBs Inhibitor 2 caymanchem.com
Chemical Formula C₁₅H₉N₅O caymanchem.com
Molecular Weight 275.3 g/mol caymanchem.com
IC₅₀ for USP8 0.28 µM (280 nM) caymanchem.commedchemexpress.com
IC₅₀ for USP7 >100 µM caymanchem.commedchemexpress.com

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Research has demonstrated the selectivity of DUBs-IN-2 for USP8 over other DUBs like USP7. caymanchem.commedchemexpress.com This selectivity makes it a valuable tool for researchers to investigate the specific roles of USP8 in various cellular processes. For example, studies have used DUBs-IN-2 to explore the consequences of USP8 inhibition. caymanchem.com

Research Findings on DUBs-IN-2

Studies utilizing DUBs-IN-2 have provided insights into the function of its primary target, USP8.

Cell Viability: DUBs-IN-2 has been observed to inhibit the viability of certain cancer cell lines, such as the HCT116 colon cancer cell line and the PC-3 prostate cancer cell line, with IC₅₀ values in the range of 0.5-1.5 µM. medchemexpress.com

EGFR Protein Expression: In AtT-20 corticotroph tumor cells, treatment with DUBs-IN-2 led to changes in the protein expression of the Epidermal Growth Factor Receptor (EGFR). medchemexpress.com

PD-L1 Levels: The compound has been shown to increase the levels of Programmed cell death protein ligand 1 (PD-L1) in H460 and PC-9 cells. caymanchem.com

These findings highlight the potential of using chemical inhibitors like DUBs-IN-2 to probe the complex signaling pathways regulated by DUBs and to understand their implications in disease states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9N5O B607994 DUB-IN-2 CAS No. 924296-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVAJBRQGBRHIK-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Classification and Structural Biology of Deubiquitinating Enzymes

Major DUB Families

The classification of DUBs into distinct families is based on the architecture of their catalytic domains. These families include Ubiquitin-Specific Proteases (USPs), Ubiquitin C-terminal Hydrolases (UCHs), Ovarian Tumor Proteases (OTUs), Machado-Josephin Domain Proteases (MJDs), JAB1/MPN/MOV34 (JAMM) Metalloproteases, and the Motif Interacting with Ub-containing Novel DUB Family (MINDY). e-century.usmdpi.comresearchgate.net

Ubiquitin-Specific Proteases (USPs)

The Ubiquitin-Specific Proteases (USPs), also known as ubiquitin-specific-processing proteases (UBPs) in yeast, represent the largest family of DUBs in humans, with over 50 members. wikipedia.orgmdpi.com USPs are cysteine proteases that play a regulatory role in a multitude of cellular processes, including protein degradation and signaling pathways. ukri.org

Structurally, USPs are characterized by a conserved catalytic domain that can be divided into six conserved boxes. ebi.ac.uk The catalytic triad (B1167595), essential for their enzymatic activity, consists of a cysteine, a histidine, and an aspartate or asparagine residue. ebi.ac.uklife-science-alliance.org The USP domain itself is often described as resembling an open hand with "thumb," "palm," and "fingers" subdomains. ebi.ac.uk Beyond the catalytic core, USPs often contain various accessory domains, such as zinc finger ubiquitin-binding (ZnF-UBP) domains, ubiquitin-like (UBL) domains, and ubiquitin-interacting motifs (UIMs), which contribute to their substrate specificity and cellular localization. mdpi.comacs.org

FeatureDescription
Family Size Largest DUB family with over 50 members in humans. mdpi.com
Catalytic Mechanism Cysteine protease with a catalytic triad (Cys, His, Asp/Asn). ebi.ac.uklife-science-alliance.org
Structural Features Conserved USP domain with "thumb," "palm," and "fingers" subdomains. ebi.ac.uk
Accessory Domains Often possess ZnF-UBP, UBL, and UIM domains for substrate recognition. mdpi.comacs.org
Function Regulate diverse cellular processes including DNA repair and cell signaling. mdpi.comukri.org

Ubiquitin C-terminal Hydrolases (UCHs)

The Ubiquitin C-terminal Hydrolase (UCH) family is a smaller group of DUBs, comprising four members in humans: UCHL1, UCHL3, UCHL5 (also known as UCH37), and BAP1. e-century.usfrontiersin.org These enzymes are cysteine proteases and were among the first DUBs to have their molecular structures characterized. frontiersin.org

UCHs are relatively small enzymes that share a conserved core catalytic domain of about 230 amino acids. frontiersin.org A key structural feature is a confined loop that restricts their activity to cleaving small ubiquitinated peptides and adducts from the C-terminal glycine (B1666218) of ubiquitin. frontiersin.org Their primary functions include processing ubiquitin precursors to generate monomeric ubiquitin and recycling ubiquitin from small molecules. nih.govnih.gov For instance, UCHL1 is highly expressed in neurons and possesses a complex knotted structure that is thought to protect it from proteasomal degradation. frontiersin.org

FeatureDescription
Family Size Four members in humans (UCHL1, UCHL3, UCHL5, BAP1). e-century.usfrontiersin.org
Catalytic Mechanism Cysteine protease. nih.gov
Structural Features Conserved catalytic domain of ~230 amino acids with a confined active site loop. frontiersin.org
Function Processes ubiquitin precursors and removes small adducts from ubiquitin's C-terminus. nih.govnih.gov

Ovarian Tumor Proteases (OTUs)

Ovarian Tumor Proteases (OTUs) constitute a family of cysteine proteases that exhibit remarkable specificity for different ubiquitin chain linkages. nih.govlife-science-alliance.org The family is named after the Drosophila ovarian tumor gene (otu), which is crucial for oogenesis. sdbonline.org The OTU domain, approximately 130 amino acids in length, is highly conserved from yeast to mammals and shares weak similarity with the papain family of proteases. rcsb.org

The structural basis for their linkage specificity often lies in additional ubiquitin-binding sites outside the catalytic center. mdpi.comroyalsocietypublishing.org For example, the yeast OTU domain-containing protein, Otu1, preferentially hydrolyzes K48-linked polyubiquitin (B1169507) chains and has little activity on K63- or K29-linked chains. rcsb.org The crystal structure of the Otu1 OTU domain in complex with ubiquitin has revealed a novel mode of ubiquitin recognition. rcsb.org Some OTU proteases, like A20, are key regulators of inflammatory signaling pathways. asm.org

FeatureDescription
Family Size Approximately 17 members in humans. mdpi.com
Catalytic Mechanism Cysteine protease. frontiersin.org
Structural Features Conserved OTU domain (~130 amino acids) with linkage-specific ubiquitin binding sites. rcsb.orgmdpi.com
Function Exhibit high specificity for different ubiquitin chain linkages, regulating processes like inflammation. nih.govasm.org

Machado-Josephin Domain Proteases (MJDs)

The Machado-Josephin Domain (MJD) protease family, also known as Josephins, is a small family of DUBs with four members in humans: Ataxin-3, Ataxin-3L, JOSD1, and JOSD2. mdpi.comnih.gov This family is named after Machado-Joseph disease, a neurodegenerative disorder caused by an expansion of a polyglutamine tract in the Ataxin-3 protein. mdpi.com

All members of the MJD family possess a conserved cysteine protease domain of about 180 amino acids called the Josephin domain. nih.govresearchgate.net This domain contains the catalytic triad essential for deubiquitinating activity. mdpi.com In addition to the Josephin domain, some members like Ataxin-3 have other functional motifs, such as ubiquitin-interacting motifs (UIMs), which allow them to bind to polyubiquitin chains. nih.govresearchgate.net The crystal structure of the Josephin domain of Ataxin-3 has been determined, providing insights into its catalytic mechanism. nih.gov

FeatureDescription
Family Size Four members in humans (Ataxin-3, Ataxin-3L, JOSD1, JOSD2). mdpi.comnih.gov
Catalytic Mechanism Cysteine protease. nih.gov
Structural Features Conserved Josephin domain (~180 amino acids). nih.govresearchgate.net
Function Involved in various cellular processes; mutations in Ataxin-3 are linked to Machado-Joseph disease. mdpi.com

JAB1/MPN/MOV34 (JAMM) Metalloproteases

The JAB1/MPN/MOV34 (JAMM) family is unique among DUBs as its members are zinc-dependent metalloproteases, rather than cysteine proteases. mdpi.comencyclopedia.pub These enzymes are often components of large protein complexes, such as the proteasome and the COP9 signalosome. flybase.org

The defining structural feature of the JAMM family is the MPN (Mpr1/Pad1 N-terminal) domain. mdpi.comencyclopedia.pub Within this domain lies the JAMM motif, which coordinates a zinc ion that is essential for catalysis. encyclopedia.pub The catalytic mechanism involves the zinc ion activating a water molecule to act as a nucleophile, which then hydrolyzes the isopeptide bond between ubiquitin and its substrate. mdpi.com This mechanism does not involve the formation of a covalent enzyme-substrate intermediate. mdpi.com Rpn11, a JAMM domain protein in the proteasome, and CSN5 in the COP9 signalosome are well-studied examples. mdpi.com

FeatureDescription
Family Size About 12 members in humans. mdpi.com
Catalytic Mechanism Zinc-dependent metalloprotease. mdpi.comencyclopedia.pub
Structural Features MPN domain containing a zinc-coordinating JAMM motif. mdpi.comencyclopedia.pub
Function Often part of large complexes like the proteasome (Rpn11) and COP9 signalosome (CSN5). mdpi.comflybase.org

Motif Interacting with Ub-containing Novel DUB Family (MINDY)

The Motif Interacting with Ub-containing Novel DUB Family (MINDY) is a more recently discovered family of deubiquitinating enzymes. researchgate.netnih.gov Found in all eukaryotes, MINDY family members are highly selective for cleaving K48-linked polyubiquitin chains, which are canonical signals for proteasomal degradation. nih.govgenenames.org

The catalytic activity of MINDY DUBs is encoded within a previously unannotated domain that has a distinct protein fold with no structural homology to other known DUB families. nih.gov These enzymes prefer to cleave long polyubiquitin chains, which they trim from the distal end. nih.gov The crystal structure of MINDY-1 has revealed conformational changes that occur upon ubiquitin binding to realign the active site for catalysis. nih.gov The MINDY family of DUBs may have specialized roles in regulating protein homeostasis. nih.gov

FeatureDescription
Family Size Five members in humans. genenames.org
Catalytic Mechanism Cysteine protease. researchgate.net
Structural Features Unique catalytic domain with no homology to other DUBs. nih.gov
Function Highly selective for cleaving long, K48-linked polyubiquitin chains from the distal end. nih.govgenenames.org

Zinc-Finger Containing Ubiquitin Peptidase (ZUP1/ZUFSP)

The Zinc-finger containing Ubiquitin Peptidase (ZUP1), also known as ZUFSP, represents the seventh and most recently defined family of DUBs. mdpi.com This family is structurally distinct from the USP family targeted by DUBs-IN-2. The modular structure of ZUP1 features N-terminal zinc finger (ZnF) motifs and a C-terminal cysteine peptidase domain that is different from other known DUBs. mdpi.com

Research has identified ZUP1 as a K63-specific deubiquitinase. genecards.org It selectively interacts with and cleaves long K63-linked polyubiquitin chains. mdpi.commdpi.com Tandem ubiquitin-binding domains are crucial for this linkage-selective activity. mdpi.com Unlike many DUBs that remove ubiquitin from the end of a chain, ZUP1 can cleave bonds within the polyubiquitin chain, a process known as "endo cleavage". genecards.org This enzyme is implicated in crucial cellular functions, including the regulation of DNA repair and the maintenance of genome stability. genecards.orgmrc.ac.uk

Structural Determinants of DUB Activity and Substrate Specificity

The function and specificity of a DUB are dictated by its structure, including the architecture of its catalytic domain and the presence of various accessory domains that aid in substrate recognition. mdpi.combiologists.com

Catalytic Mechanisms of DUBs

DUBs employ two primary catalytic mechanisms depending on their family classification. wikipedia.org

Cysteine Proteases : Six of the seven DUB families, including the USP family to which the target of DUBs-IN-2 belongs, are cysteine proteases. These enzymes typically utilize a catalytic triad of Cysteine, Histidine, and Aspartate/Asparagine residues in their active site. wikipedia.orgnih.gov The catalytic process involves the histidine residue deprotonating the cysteine's thiol group, turning it into a highly reactive thiolate. nih.govnih.gov This activated cysteine then performs a nucleophilic attack on the isopeptide bond linking ubiquitin to its substrate, forming a temporary covalent thioester intermediate with ubiquitin. nih.govnih.gov This intermediate is subsequently hydrolyzed by a water molecule to release the free enzyme and cleaved ubiquitin. nih.gov In some USPs, such as USP7 and USP14, the catalytic triad is misaligned in the enzyme's inactive state and undergoes a conformational change upon ubiquitin binding to become catalytically competent. nih.govembopress.org An inhibitor like DUBs-IN-2 is designed to interfere with this catalytic cycle in USP8.

Metalloenzymes : The JAMM/MPN family represents the sole class of DUB metalloproteases. wikipedia.orgnih.gov Instead of a cysteine-based mechanism, these enzymes use a zinc ion coordinated by histidine and aspartate residues within the active site. nih.gov The zinc ion activates a water molecule, which then directly hydrolyzes the isopeptide bond without forming a covalent enzyme-ubiquitin intermediate. nih.gov

Recognition of Ubiquitin Linkage Types and Protein Substrates

The ability of DUBs to regulate specific cellular pathways stems from their high degree of specificity for both the protein substrate and the type of ubiquitin linkage. Ubiquitin can be assembled into chains via any of its seven lysine (B10760008) residues (K6, K11, K27, K29, K33, K48, K63) or its N-terminal methionine (M1, linear), creating a complex ubiquitin code. nih.gov

DUB specificity is achieved through several mechanisms:

Ubiquitin Binding Domains (UBDs) : Many DUBs contain non-catalytic UBDs that recognize and bind to ubiquitin, increasing the enzyme's affinity and specificity for ubiquitinated substrates. mdpi.com The ZUP1 family, for example, uses multiple ubiquitin-binding domains to specifically recognize K63-linked chains.

Catalytic Domain Specificity : The catalytic domain itself contributes to linkage preference. The unique surfaces presented by different polyubiquitin linkages can be specifically recognized by the DUB's active site. biologists.com For instance, OTULIN is exclusively specific for linear (M1) ubiquitin chains. mdpi.com

Substrate-Specific Interactions : DUBs often gain specificity through direct interaction with their protein substrates or by being part of larger protein complexes. biologists.com This ensures that the DUB acts only on a specific pool of ubiquitinated proteins. biologists.comrsc.org The association of DUBs with specific E3 ubiquitin ligases or scaffold proteins is another important factor in conferring this specificity. biologists.com The selectivity of DUBs-IN-2 for USP8 over other DUBs like USP7 highlights the subtle but critical structural differences that exist even within the same enzyme family, allowing for the development of highly targeted chemical probes and potential therapeutics. caymanchem.commedchemexpress.com

Table 2: Summary of Mentioned Deubiquitinating Enzyme (DUB) Families

DUB Family Catalytic Type Key Characteristics Mentioned Examples
Ubiquitin-Specific Proteases (USPs) Cysteine Protease Largest DUB family; diverse functions. mdpi.com USP7, USP8, USP14
Zinc-Finger Containing Ubiquitin Peptidase (ZUP1/ZUFSP) Cysteine Protease Cleaves K63-linked chains via "endo cleavage"; involved in DNA repair. mdpi.comgenecards.org ZUP1/ZUFSP
Ovarian Tumor Proteases (OTUs) Cysteine Protease Known for linkage specificity. mdpi.com OTULIN

| JAB1/MPN/MOV34 (JAMM) | Metalloenzyme | Zinc-dependent catalysis. nih.gov | Not specified |

Molecular Mechanisms of Dub Action

Regulation of Ubiquitin Dynamics and Free Ubiquitin Pool

DUBs contribute to the regulation of cellular ubiquitin dynamics, including the maintenance of the free ubiquitin pool nih.govnih.gov. They are involved in processing ubiquitin precursors into mature ubiquitin monomers and recycling ubiquitin from conjugated substrates nih.govdrugtargetreview.comfrontiersin.orgnih.govroyalsocietypublishing.org. Without DUB-dependent replenishment, the pool of free ubiquitin could be rapidly depleted, impacting the rapidity of ubiquitin signaling nih.gov. While the direct, global effect of DUBs-IN-2 on the total free ubiquitin pool is not extensively detailed in the provided information, the inhibition of a specific DUB like USP8 by DUBs-IN-2 could potentially influence the local availability of free ubiquitin or the dynamics of ubiquitination/deubiquitination cycles involving USP8 substrates.

Deconjugation of Ubiquitin from Substrates

A primary function of DUBs is the deconjugation of ubiquitin from modified protein substrates, which can rescue proteins from proteasomal degradation or alter their function, localization, or interactions nih.govdrugtargetreview.comfrontiersin.orgnih.govroyalsocietypublishing.orgbmbreports.org. DUBs-IN-2 is characterized as a potent inhibitor of USP8 caymanchem.comadooq.comapexbt.commedchemexpress.comsigmaaldrich.com. USP8 is known to deubiquitinate specific substrates, such as the epidermal growth factor receptor (EGFR) and programmed cell death protein ligand 1 (PD-L1), influencing their stability and signaling caymanchem.commedchemexpress.com. Inhibition of USP8 by DUBs-IN-2 leads to increased levels of its substrates, such as PD-L1, in cellular contexts caymanchem.com. This demonstrates DUBs-IN-2's impact on the deconjugation of ubiquitin from specific USP8 targets.

CompoundTarget DUBIC₅₀ (nM)Reference
DUBs-IN-2USP8280 caymanchem.commedchemexpress.comsigmaaldrich.com
DUBs-IN-2USP7>100000 caymanchem.commedchemexpress.comsigmaaldrich.com

Research findings indicate that DUBs-IN-2 increases PD-L1 levels in certain cancer cell lines, consistent with USP8 deubiquitinating PD-L1 caymanchem.com. Studies have also shown that DUBs-IN-2 can affect EGFR protein expression, another known USP8 substrate medchemexpress.com.

Editing and Trimming of Polyubiquitin (B1169507) Chains

Beyond removing single ubiquitin moieties, some DUBs are involved in editing and trimming polyubiquitin chains, thereby regulating the length and linkage type of these chains, which dictates downstream signaling outcomes nih.govcaymanchem.comadooq.comresearchgate.net. This editing function can alter the biological fate of ubiquitinated proteins drugtargetreview.comfrontiersin.orgnih.govroyalsocietypublishing.org. While the provided information primarily highlights DUBs-IN-2 as an inhibitor of USP8's deconjugase activity on substrates like PD-L1 and TβRII, the general role of DUBs in chain editing is established drugtargetreview.comfrontiersin.orgnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.org. The specific involvement of USP8 in editing different polyubiquitin chain types and how DUBs-IN-2 might influence this particular aspect of USP8 function is not explicitly detailed in the search results. However, if USP8 does engage in chain editing, its inhibition by DUBs-IN-2 would consequently affect this process for its specific substrates.

DUB-Ubiquitin Ligase Crosstalk and Regulatory Networks

DUBs and E3 ubiquitin ligases engage in complex crosstalk, often functioning in integrated regulatory networks to fine-tune protein ubiquitination levels and cellular signaling nih.govapexbt.comresearchgate.netbiorxiv.org. This antagonism and cooperation between DUBs and E3 ligases are essential for maintaining protein homeostasis researchgate.netmdpi.com. DUBs can stabilize E3 ligases by removing auto-ubiquitination or be regulated themselves by ubiquitination mediated by E3 ligases biologists.comportlandpress.com. USP8 is known to interact with the E3 ubiquitin ligase Mdm2 apexbt.com. The inhibition of USP8 by DUBs-IN-2 can disrupt the balance within specific DUB-ligase pairs involving USP8, potentially influencing the stability or activity of interacting E3 ligases or the ubiquitination status of shared substrates. Research suggests that USP8 inhibition can reshape the tumor microenvironment, potentially involving complex interactions with ubiquitination pathways and immune signaling caymanchem.com.

Dubs in Fundamental Cellular Processes

Regulation of Cell Cycle Progression

The precise control of cell cycle progression is essential for proper growth and development, and its deregulation is a hallmark of cancer. DUBs play a significant role in this process by regulating the stability and activity of cyclins, cyclin-dependent kinases (CDKs), and cell cycle checkpoint proteins. researchgate.netpitt.educaymanchem.comapexbt.comgenecards.orgdovepress.comthieme-connect.comresearchgate.net USP8, the primary target of DUBs-IN-2, has been recognized for its involvement in regulating cell growth and is required for cells to transition into the S phase of the cell cycle. agriculturejournals.czpatsnap.com Studies have shown that down-regulating USP8 can impact the cell cycle, leading to a block in the G1 phase in certain cancer cell lines. researchgate.netfrontiersin.org Furthermore, mutations in the USP8 gene have been linked to altered expression of genes critical for cell cycle regulation, such as CDKN1B, CDK6, CCND2, and CDC25A, and are associated with decreased levels of the cell cycle inhibitor p27 in pituitary tumors. mdpi.comoup.commdpi.com Inhibition or depletion of USP8 has been shown to suppress cell proliferation. agriculturejournals.czresearchgate.netfrontiersin.orgplos.org These findings suggest that DUBs-IN-2, by inhibiting USP8, can influence cell cycle dynamics and proliferation, highlighting the potential of targeting USP8 in conditions characterized by uncontrolled cell division.

Modulation of DNA Damage Response and Repair

Maintaining genomic integrity is paramount for cell survival, and the DNA damage response (DDR) and subsequent repair pathways are tightly regulated processes involving extensive post-translational modifications, including ubiquitination. DUBs are crucial modulators of the DDR, affecting various repair mechanisms such as non-homologous end joining (NHEJ), homologous recombination (HR), base excision repair (BER), and translesion synthesis (TLS). researchgate.netpitt.eduapexbt.comthieme-connect.comresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comthemarkfoundation.org USP8 has been specifically implicated in the DNA damage response, particularly in the repair of DNA double-strand breaks (DSBs). pitt.eduresearchgate.netpitt.educaymanchem.com Research indicates that USP8 forms a complex with the protein BRUCE and deubiquitinates BRIT1, a protein essential for its recruitment to DSB sites and the subsequent relaxation of chromatin structure necessary for effective DNA repair. pitt.edupitt.edu Depletion of USP8 has been shown to impair the deubiquitination of BRIT1, hindering its ability to form foci at damage sites, impeding chromatin relaxation, and compromising homologous recombination repair. pitt.edupitt.edu USP8 also has Gene Ontology annotations related to nucleotide-excision repair. caymanchem.com These findings underscore a critical role for USP8 in maintaining genomic stability, and DUBs-IN-2, as a USP8 inhibitor, serves as a valuable tool to further dissect the intricate involvement of USP8 in these DNA repair processes.

Control of Gene Expression and Chromatin Remodeling

Gene expression is a tightly controlled process influenced by various factors, including the organization of chromatin and the activity of transcription factors. DUBs contribute to the regulation of gene expression and chromatin remodeling by modulating the ubiquitination status of histones, transcription factors, and chromatin-associated proteins. researchgate.netpitt.eduapexbt.comthieme-connect.comresearchgate.netfrontiersin.org While the direct deubiquitination of core histones by USP8 in the context of general gene expression is not extensively detailed in the provided information, USP8's role in regulating transcription factors and its involvement in DNA repair-associated chromatin relaxation link it to this fundamental process. pitt.edupitt.edu Notably, mutations in USP8 are associated with significant changes in the expression profiles of numerous genes, including those involved in cell cycle control. mdpi.com USP8 has also been reported to negatively regulate transcription mediated by RNA polymerase II. caymanchem.com In Drosophila, USP8 deubiquitinates the core clock protein CLOCK, leading to the inhibition of CLK/CYC transcription. biorxiv.org These findings suggest that USP8 plays a role in transcriptional regulation, and DUBs-IN-2 can be utilized to explore how inhibiting USP8 impacts specific gene expression patterns and associated chromatin dynamics.

Influence on Protein Trafficking and Quality Control

Cellular function relies on the proper synthesis, folding, modification, localization, and degradation of proteins, collectively known as protein quality control. Protein trafficking pathways ensure that proteins reach their correct destinations within the cell or are secreted. DUBs are key regulators of these processes, influencing protein stability, sorting into vesicles, and degradation through pathways like the proteasome and autophagy. mdpi.combiorxiv.orgresearchgate.netfrontiersin.org USP8 is particularly well-established for its role in regulating the stability and trafficking of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and HER-3. researchgate.netpatsnap.comfrontiersin.orgplos.orgfrontiersin.org By deubiquitinating these receptors, USP8 prevents their degradation and sustains downstream signaling, impacting processes like cell growth and proliferation. researchgate.netpatsnap.comfrontiersin.orgplos.orgfrontiersin.org USP8 is also involved in the sorting of cargo and membrane trafficking within early endosomes. patsnap.com The compound DUBs-IN-2, as a USP8 inhibitor, has been shown to affect EGFR expression agriculturejournals.cz and increase the levels of programmed cell death protein ligand 1 (PD-L1) apexbt.com, demonstrating its ability to influence the stability and trafficking of key signaling proteins. This highlights the utility of DUBs-IN-2 in studying USP8-mediated protein quality control and trafficking events.

DUBs in Autophagy and Mitophagy

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, crucial for cellular health and preventing the accumulation of toxic material. Mitophagy is a specific type of autophagy targeting mitochondria. DUBs are important regulators of both autophagy and mitophagy. biorxiv.orgresearchgate.netpatsnap.complos.org USP8 is directly involved in mitophagy, playing a role in the PARK2-mediated pathway by removing K6-linked ubiquitin modifications from PARK2 itself. patsnap.complos.org This deubiquitination step influences the efficiency of mitophagy. Additionally, USP8 deubiquitinates EPG5, a protein involved in autophagy, thereby helping to maintain proper autophagic flux in embryonic stem cells. Given the implication of USP8 in autophagy and endocytic trafficking, USP8 inhibitors are being explored for their potential in addressing neurological disorders where these processes are often dysregulated. frontiersin.org DUBs-IN-2, by inhibiting USP8, provides a means to investigate the impact of USP8 activity on these critical degradation and recycling pathways.

DUBs in Innate and Adaptive Immune Responses

The immune system relies on precise and timely signaling to mount effective responses against pathogens and maintain self-tolerance. Ubiquitination and deubiquitination are critical regulatory mechanisms in both innate and adaptive immunity, modulating signaling pathways such as Toll-like receptor (TLR) and NF-κB signaling, and influencing the stability and function of immune cells. genecards.orgmdpi.com While DUBs in general are recognized for their importance in immune regulation, studies using DUBs-IN-2 have provided specific links between USP8 inhibition and immune modulation. DUBs-IN-2 has been shown to increase PD-L1 levels and influence the number of CD8+ T cells in a murine tumor model, suggesting an impact on the tumor microenvironment and anti-tumor immunity. apexbt.com Further research indicates that USP8 promotes cancer progression and contributes to the exhaustion of CD8+ T cells through the deubiquitination of the TGF-β receptor TβRII. apexbt.com USP8 also plays a role in preventing aberrant activation of NF-κB and Nrf2 pathways by counteracting ubiquitin signals originating from endosomes. USP8 is also associated with GO annotations related to TLR signaling pathways. caymanchem.com These findings highlight the multifaceted involvement of USP8 in immune responses, and DUBs-IN-2 serves as a valuable tool for dissecting these complex regulatory mechanisms.

Pathophysiological Roles of Dubs in Disease

DUB Dysregulation in Oncogenesis and Tumor Progression

The dysregulation of DUBs is frequently observed in various cancers, contributing to tumorigenesis and progression by affecting pathways that control cell proliferation, survival, metastasis, and interaction with the tumor microenvironment. mdpi.combmbreports.orgfrontiersin.org

DUBs-IN-2 has shown effects on cancer cell viability. It inhibits the viability of HCT116 colon cell lines and PC-3 prostate cancer cell lines with IC₅₀ values ranging from 0.5 to 1.5 μM. medchemexpress.com

Table 1: DUBs-IN-2 Inhibition of Cancer Cell Viability

Cell LineIC₅₀ (μM)
HCT116 (colon)0.5 - 1.5
PC-3 (prostate)0.5 - 1.5

Data derived from Source medchemexpress.com.

DUBs and Cell Proliferation Pathways (e.g., Wnt/β-catenin, Akt, NF-κB, p53-MDM2, TGF-β)

While DUBs in general are known to regulate various cell proliferation pathways such as Wnt/β-catenin, Akt, NF-κB, p53-MDM2, and TGF-β signaling, studies specifically detailing the direct impact of DUBs-IN-2 on these precise pathways are limited in the provided search results. mdpi.commdpi.comoncotarget.comnih.govamegroups.org The primary reported mechanism of DUBs-IN-2 involves the inhibition of USP8. caymanchem.commedchemexpress.com

DUBs in Tumor Metastasis and Epithelial-Mesenchymal Transition (EMT)

DUBs play roles in tumor metastasis and the process of epithelial-mesenchymal transition (EMT). mdpi.comnih.govmdpi.com Research using DUBs-IN-2 in a 4T1 murine mammary carcinoma model demonstrated a decrease in lung metastasis when DUBs-IN-2 was administered in combination with an anti-PD-L1 antibody and paclitaxel (B517696). caymanchem.com

DUBs in Tumor Cell Apoptosis and Survival

DUBs are involved in regulating tumor cell apoptosis and survival. caymanchem.commedchemexpress.comadooq.comnih.govresearchgate.netox.ac.uk DUBs-IN-2 has been shown to inhibit the viability of certain cancer cell lines, suggesting an impact on cell survival or the induction of apoptosis. medchemexpress.com

DUBs in Tumor Microenvironment Modulation

The tumor microenvironment, including immune cells and signaling molecules, significantly influences tumor progression and response to therapy. DUBs can modulate this environment. ox.ac.ukscientificarchives.comnih.govnih.gov DUBs-IN-2 has been reported to increase the level of programmed cell death protein ligand 1 (PD-L1) in H460 and PC-9 cells. caymanchem.com Furthermore, in a murine mammary carcinoma model, treatment with DUBs-IN-2 in combination with immunotherapy led to an increase in CD8+ T cell numbers within the primary tumor. caymanchem.com

DUBs in Other Disease Contexts (e.g., Fibrosis, Infectious Diseases)

DUBs have been linked to other disease contexts, including fibrosis and infectious diseases. adooq.comselleckchem.commdpi.com Based on the available search results, there is no specific information regarding the involvement or effects of DUBs-IN-2 in fibrosis or infectious diseases.

Deubiquitinase Inhibitors As Chemical Probes and Therapeutic Modalities

Rationale for Targeting DUBs in Disease Intervention

Deubiquitinating enzymes (DUBs) are a large family of proteases, with approximately 100 members in humans, that play a crucial role in cellular homeostasis by reversing the process of ubiquitination. nih.govwikipedia.org Ubiquitination, the attachment of ubiquitin proteins to substrates, is a key post-translational modification that governs a vast array of cellular processes, including protein degradation, DNA repair, cell cycle progression, and signal transduction. mdpi.comfrontiersin.org By cleaving ubiquitin from target proteins, DUBs counteract the function of E3 ubiquitin ligases, thereby regulating the stability, activity, and localization of their substrates. mdpi.comhubrecht.eu

The delicate balance between ubiquitination and deubiquitination is essential for normal cellular function. mdpi.comnih.gov Dysregulation of DUB activity has been implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. nih.govhubrecht.eunih.gov In cancer, for instance, the overexpression or aberrant activity of certain DUBs can lead to the stabilization of oncoproteins or the destabilization of tumor suppressors, promoting tumor growth and survival. themarkfoundation.orgoncotarget.comnih.gov For example, DUBs are known to regulate critical cancer-related signaling pathways such as NF-κB, TGFβ, and the p53-MDM2 axis. nih.govnih.govmdpi.com

This central role in regulating cellular signaling and protein stability makes DUBs attractive targets for therapeutic intervention. themarkfoundation.orgsci-hub.senih.gov The development of small molecule inhibitors that can selectively modulate the activity of specific DUBs offers a promising strategy to restore normal cellular function and combat disease. sci-hub.semdpi.com Targeting DUBs can provide a means to manipulate protein levels that are not amenable to direct inhibition by traditional therapeutic approaches. sci-hub.se

Development of Small Molecule DUB Inhibitors

The pursuit of small molecule inhibitors targeting deubiquitinating enzymes (DUBs) has gained significant momentum as the therapeutic potential of this enzyme class has become more apparent. themarkfoundation.orgsci-hub.se Historically, the development of DUB inhibitors has been challenging, with early compounds often suffering from poor selectivity. themarkfoundation.org However, recent advancements in assay technologies, structural biology, and chemical biology tools have facilitated the discovery of more potent and selective inhibitors. sci-hub.seresearchgate.net

High-throughput screening (HTS) of small molecule libraries has been a primary method for identifying novel DUB inhibitors. researchgate.net These screening efforts are supported by a variety of biochemical and cell-based assays designed to measure DUB activity. sci-hub.se Furthermore, the increasing availability of commercial DUB selectivity profiling services allows for the routine assessment of inhibitor specificity against large panels of DUBs. sci-hub.se

A significant breakthrough in the field has been the development of activity-based probes (ABPs). These probes, often based on the ubiquitin scaffold with a reactive "warhead," covalently bind to the active site of DUBs, enabling their detection and quantification. frontiersin.org ABPs are invaluable tools for profiling the activity of DUBs in complex biological samples and for assessing the target engagement and selectivity of inhibitors in a cellular context. frontiersin.orgnih.gov

The knowledge gained from these studies has led to the development of several promising DUB inhibitors, with some advancing into preclinical and clinical development. hra.nhs.ukijbs.com These efforts have not only yielded valuable chemical probes to study DUB biology but have also laid the groundwork for the development of novel therapeutics for a range of diseases. sci-hub.semdpi.com

DUBs-IN-2: A Case Study of a Selective USP8 Inhibitor

DUBs-IN-2 has emerged as a significant chemical probe in the study of deubiquitinating enzymes, specifically as a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8). medchemexpress.comcaymanchem.combiotrend.com Its development and characterization provide a compelling case study in the advancement of targeted DUB inhibitors.

DUBs-IN-2 demonstrates notable selectivity for USP8. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) for USP8 to be approximately 0.28 µM. medchemexpress.comcaymanchem.combiotrend.com In contrast, its inhibitory activity against other DUBs, such as USP7, is significantly lower, with an IC50 value greater than 100 µM, highlighting its specificity. medchemexpress.combiotrend.com Some sources also report inhibitory activity against USP7, with an IC50 of 7.2 µM, which is still substantially higher than that for USP8. adooq.com This selective inhibition profile makes DUBs-IN-2 a valuable tool for dissecting the specific cellular functions of USP8.

Table 1: Inhibitory Activity of DUBs-IN-2 against Select DUBs

Target DUBIC50 (µM)Reference
USP80.28 medchemexpress.comcaymanchem.combiotrend.com
USP80.93 adooq.com
USP7>100 medchemexpress.combiotrend.com
USP77.2 adooq.com

The biological activity of DUBs-IN-2 has been evaluated in various cellular models, demonstrating its potential as a modulator of cancer cell viability and immune signaling pathways. In cancer cell lines, DUBs-IN-2 has shown the ability to inhibit cell viability. For example, it inhibits the viability of the HCT116 colon cancer cell line and the PC-3 prostate cancer cell line with IC50 values in the range of 0.5-1.5 µM. medchemexpress.combiotrend.com

Furthermore, DUBs-IN-2 has been shown to modulate the levels of Programmed cell death protein ligand 1 (PD-L1), a key immune checkpoint protein. caymanchem.com Treatment with DUBs-IN-2 at a concentration of 2 µM increased PD-L1 levels in H460 cells, and at concentrations of 2 and 4 µM in PC-9 cells. caymanchem.com This suggests a role for USP8 in regulating the immune microenvironment, which can be further explored using this inhibitor.

The therapeutic potential of DUBs-IN-2 has been further investigated in in vivo models of disease, particularly in the context of cancer immunotherapy. In a 4T1 murine mammary carcinoma model, the administration of DUBs-IN-2 in combination with an anti-PD-L1 antibody and the chemotherapeutic agent paclitaxel (B517696) demonstrated significant anti-tumor effects. caymanchem.com This combination therapy led to a decrease in tumor weight and size, as well as a reduction in lung metastasis. caymanchem.com

A key finding from this in vivo study was the impact of DUBs-IN-2 on the tumor microenvironment. The treatment resulted in an increase in the number of CD8+ T cells within the primary tumor, suggesting that inhibition of USP8 can enhance anti-tumor immunity. caymanchem.com These preclinical findings underscore the potential of targeting USP8 with inhibitors like DUBs-IN-2 as a strategy to potentiate the efficacy of immunotherapy. caymanchem.com

Preclinical Efficacy of DUBs-IN-2 in Cellular Models

Strategies for Enhancing DUB Inhibitor Specificity and Potency

The development of highly specific and potent deubiquitinase (DUB) inhibitors is a key objective in the field to create effective and safe therapeutics. themarkfoundation.orgresearchgate.net Several strategies are being employed to achieve this goal. A fundamental approach involves leveraging detailed structural information of DUBs to guide the design of inhibitors that fit precisely into the active site or allosteric pockets. sci-hub.sebiorxiv.org

Another strategy focuses on targeting the unique features of different DUB families. For instance, the majority of DUBs are cysteine proteases, and inhibitors can be designed to form a covalent bond with the catalytic cysteine residue. nih.govthemarkfoundation.org In contrast, JAMM family DUBs are metalloproteases that require a different chemical approach for inhibition. nih.govoncotarget.com

Furthermore, exploring allosteric inhibition presents an opportunity to achieve greater selectivity. mdpi.com Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This can offer higher specificity compared to active-site directed inhibitors, which may have off-target effects on other enzymes with similar active sites. mdpi.com

The use of ubiquitin variants (UbVs) is another innovative approach. By creating engineered ubiquitin molecules with altered surfaces, researchers can develop highly specific inhibitors for particular DUBs. mdpi.com Additionally, the development of chimeric molecules, such as PROTACs (Proteolysis Targeting Chimeras), which can induce the degradation of a target DUB, represents a novel strategy for modulating DUB activity. nih.gov These and other advanced drug discovery techniques are continuously refining the ability to generate DUB inhibitors with improved specificity and potency for research and therapeutic applications. sci-hub.seresearchgate.net

Challenges in DUB Inhibitor Development

The development of specific and effective inhibitors for deubiquitinating enzymes (DUBs) presents a significant challenge in modern drug discovery. DUBs constitute a large family of nearly 100 proteases in the human genome, which are tasked with reversing the post-translational modification of ubiquitination. mdpi.comfrontiersin.orgroyalsocietypublishing.org This process is crucial for regulating protein degradation, cellular signaling, DNA repair, and gene expression. royalsocietypublishing.orgnih.govbmbreports.org The dysregulation of DUB activity is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets. nih.govfrontiersin.orgnih.gov

However, the journey to develop clinically viable DUB inhibitors is fraught with obstacles. A primary difficulty lies in achieving selectivity. Many DUBs, especially within the same subfamily like the ubiquitin-specific proteases (USPs), share highly conserved catalytic sites, making it difficult to design small molecules that inhibit a single target without affecting others. nih.govthemarkfoundation.org Furthermore, ensuring that these inhibitors are cell-permeable and possess favorable metabolic stability for in vivo applications adds another layer of complexity. frontiersin.org The chemical compound DUBs-IN-2 serves as an illustrative case study, highlighting both the challenges of target selectivity and the progress in developing potent DUB inhibitors for research and potential therapeutic use.

Discovery and Chemical Properties of DUBs-IN-2

DUBs-IN-2, chemically identified as 9-(ethoxyimino)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, emerged from a high-throughput screening of a diverse chemical library. apexbt.comcaymanchem.com It was developed as part of a series of analogues based on a 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold, which were synthesized and evaluated for their ability to inhibit deubiquitinating enzymes. apexbt.comcaymanchem.com The initial screening was conducted using a fluorescence-based biochemical assay against the full-length USP7 cysteine protease. apexbt.com

PropertyValueSource
IUPAC Name(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile nih.gov
Molecular FormulaC₁₅H₉N₅O caymanchem.comnih.govmedchemexpress.com
Molecular Weight275.26 g/mol nih.govmedchemexpress.comadooq.com
CAS Number924296-19-5 caymanchem.comnih.govsigmaaldrich.com
AppearanceWhite to beige powder sigmaaldrich.com
SolubilitySoluble in DMSO caymanchem.comsigmaaldrich.comabsin.net

Mechanism of Action and Evolving Target Profile

DUBs-IN-2 functions by inhibiting the enzymatic activity of specific DUBs. However, its precise target profile has been the subject of evolving research, underscoring the challenge of inhibitor characterization. Initial reports described DUBs-IN-2 as a potent inhibitor of both USP7 and USP8, with IC₅₀ values of 7.2 µM and 0.93 µM, respectively. apexbt.comadooq.com

Subsequent studies, however, characterized DUBs-IN-2 as a potent and highly selective inhibitor of USP8. caymanchem.commedchemexpress.comabsin.net These reports indicated an IC₅₀ for USP8 of approximately 0.28 µM (280 nM), while showing negligible activity against USP7, with an IC₅₀ value greater than 100 µM. caymanchem.commedchemexpress.comsigmaaldrich.comabsin.netbiotrend.com This discrepancy highlights the critical importance of comprehensive selectivity profiling in DUB inhibitor development. More recently, a 2024 study identified DUB-IN-2 as a potent inhibitor of another deubiquitinase, USP48, demonstrating its ability to disrupt USP48-mediated deubiquitination of the oncogenic protein HMGA2 in vitro and in vivo. nih.gov

Target DUBReported IC₅₀Source
USP80.28 µM caymanchem.commedchemexpress.comsigmaaldrich.comabsin.net
USP80.93 µM apexbt.comadooq.com
USP77.2 µM apexbt.comadooq.com
USP7>100 µM caymanchem.commedchemexpress.comabsin.net
USP48Activity confirmed, specific IC₅₀ not reported nih.gov

Research Findings and Applications

As a chemical probe, DUBs-IN-2 has been instrumental in elucidating the cellular functions of its target DUBs, particularly in the context of cancer biology. Its utility has been demonstrated in a variety of in vitro and in vivo models.

In Vitro Studies: DUBs-IN-2 has been shown to inhibit the viability of several cancer cell lines. It impeded the proliferation of the HCT116 colon cancer cell line and the PC-3 prostate cancer cell line with IC₅₀ values in the range of 0.5-1.5 µM. medchemexpress.comabsin.net In gastric cancer cells (NCI-N87), it exhibited an IC₅₀ of 480 nM and was found to promote the degradation of the HER-2 oncoprotein. sigmaaldrich.com Research has also shown that DUBs-IN-2 treatment affects the protein expression of the Epidermal Growth Factor Receptor (EGFR) in AtT-20 corticotroph tumor cells. medchemexpress.com Furthermore, by inhibiting USP8, it increases the levels of PD-L1 in H460 and PC-9 lung cancer cells, suggesting a role in modulating the tumor immune microenvironment. caymanchem.com Its inhibition of USP48 was shown to block the deubiquitination of HMGA2, a protein implicated in tumor progression. nih.gov

In Vivo Studies: Contradicting early assessments that noted a lack of in vivo data apexbt.com, several recent studies have successfully used DUBs-IN-2 in animal models. In a murine model of mammary carcinoma, intraperitoneal administration of DUBs-IN-2 in combination with an anti-PD-L1 antibody and paclitaxel led to a decrease in tumor size and weight, reduced lung metastasis, and increased the number of tumor-infiltrating CD8+ T cells. caymanchem.com In a separate study, DUBs-IN-2 was shown to inhibit the growth of NCI-N87-derived tumors in mice. sigmaaldrich.com A 2024 study on colorectal cancer demonstrated that this compound could effectively inhibit cancer cell migration and metastasis in a mouse model. nih.gov These findings validate its bioactivity and potential as a lead compound for developing anti-cancer therapeutics.

Model SystemKey FindingSource
HCT116 (colon) & PC-3 (prostate) cellsInhibits cell viability (IC₅₀: 0.5-1.5 µM) medchemexpress.comabsin.net
NCI-N87 (gastric) cells & mouse xenograftInhibits proliferation (IC₅₀: 480 nM) and tumor growth via HER-2 degradation sigmaaldrich.com
H460 & PC-9 (lung) cellsIncreases PD-L1 levels through USP8 inhibition caymanchem.com
4T1 murine mammary carcinoma modelReduces tumor growth and metastasis in combination with immunotherapy caymanchem.com
Colorectal cancer cells & mouse modelInhibits invasion and metastasis by targeting the USP48-HMGA2 axis nih.gov
AtT-20 corticotroph tumor cellsAffects EGFR protein expression medchemexpress.com

Methodological Approaches in Dub Research and Inhibitor Discovery

Activity-Based Protein Profiling (ABPP) for DUB Characterization

Activity-Based Protein Profiling (ABPP) is a powerful chemical biology technique used to assess enzyme activity and inhibition directly within a cellular environment or in cell lysates. frontiersin.org ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes, typically in an enzyme-catalyzed manner. frontiersin.orgresearchgate.netresearchgate.net For DUBs, which are predominantly cysteine proteases, these probes often consist of a ubiquitin moiety with a C-terminal electrophilic warhead designed to react with the catalytic cysteine residue. frontiersin.orgresearchgate.netubiqbio.com

ABPP allows for the profiling of DUB activity, identification of novel DUBs, and characterization of DUB inhibitor selectivity and potency. researchgate.netnih.gov By using different types of ABPs, researchers can study DUBs in various settings, including in-gel detection, immunoblotting, and mass spectrometry-based proteomics. frontiersin.orgresearchgate.netnih.govnih.gov ABPP-HT (high-throughput compatible ABPP) methodologies have been developed to increase the throughput of cellular target engagement studies for DUB inhibitors. frontiersin.orgnih.govbiorxiv.org While ubiquitin-based probes are effective, their large size can limit cellular permeability, driving the need for small-molecule ABPs that can be applied in intact cells and organisms. researchgate.netnih.govnews-medical.netmtoz-biolabs.comacs.orgbiorxiv.org

High-Throughput Screening (HTS) Assays for DUB Inhibitor Identification

High-throughput screening (HTS) is a fundamental approach for identifying potential small-molecule inhibitors from large compound libraries. drugtargetreview.comresearchgate.net For DUB inhibitor discovery, various HTS-applicable assay types have been developed. drugtargetreview.com A frequently used method for DUB activity profiling in HTS involves fluorogenic substrates like ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) and ubiquitin-rhodamine (Ub-Rho). researchgate.netsci-hub.se DUB activity cleaves the fluorophore from the ubiquitin C-terminus, resulting in an increase in fluorescent signal that is easily measurable in a high-throughput format. sci-hub.se These assays can also be adapted for fluorescence polarization measurements. drugtargetreview.comsci-hub.se

While fluorogenic substrates are convenient for HTS, they are often artificial and may not fully represent physiological substrates, potentially leading to the identification of false positives or negatives. researchgate.net To address this, HTS-compatible in vitro assays using physiological substrates, such as diubiquitin topoisomers, coupled with techniques like MALDI-TOF mass spectrometry, have been developed to assess DUB activity and inhibitor potency and specificity. drugtargetreview.comresearchgate.net Cell-based HTS assays have also been developed to identify inhibitors that are effective in inhibiting endogenous DUBs within a cellular environment. acs.org DUBs-IN-2 has been highlighted as being identified through high-throughput screening. sigmaaldrich.com

Chemical Proteomics and Chemoproteomic Methods

Chemical proteomics, often in conjunction with ABPP, plays a vital role in the comprehensive profiling of DUBs and their interactions with inhibitors on a proteome-wide scale. researchgate.netnih.govnews-medical.netacs.orgbiorxiv.orgthemarkfoundation.orgthemarkfoundation.org Chemoproteomic methods allow for the identification and quantification of proteins that are targeted by activity-based probes or small-molecule inhibitors within complex biological samples like cell lysates or intact cells. frontiersin.orgnih.govnews-medical.netthemarkfoundation.org

By using quantitative chemical proteomic competition experiments, researchers can assess the selectivity and potency of DUB inhibitors against a broad spectrum of endogenous DUBs. frontiersin.orgacs.org This approach helps to reveal potential off-target effects of inhibitors, which is crucial for drug discovery. frontiersin.org Chemoproteomic methods have been utilized to characterize the targets of covalent inhibitors and activity-based probes, providing comprehensive profiles of on- and off-targets at endogenous cellular abundance. nih.gov

Structural Biology Techniques for DUB-Inhibitor Complex Analysis

Structural biology techniques, such as X-ray crystallography, are essential for understanding the molecular basis of DUB function and the mechanisms by which inhibitors bind to and inactivate these enzymes. ubiqbio.commdpi.comacs.org Solving the crystal structures of DUBs in complex with inhibitors provides detailed information about the binding poses of the inhibitors, the interactions they make with the enzyme's active site and surrounding regions, and any conformational changes induced by inhibitor binding. mdpi.combiorxiv.orgnih.gov

This structural information is invaluable for structure-based drug design, allowing researchers to rationally design and optimize inhibitors with improved potency, selectivity, and pharmacokinetic properties. biorxiv.org Structural studies have revealed how inhibitors can target dynamic pockets near the catalytic center of DUBs and how they can induce specific conformational changes. mdpi.combiorxiv.org For example, crystal structures have shed light on the binding modes of specific USP inhibitors and the structural basis for their selectivity. biorxiv.orgnih.gov Activity-based probes themselves can also be used to facilitate the crystallization of DUBs for structural studies. ubiqbio.com

Genetic and Molecular Approaches for DUB Functional Studies (e.g., RNAi, CRISPR)

In Vitro and Cell-Based Assays for DUB Activity and Substrate Validation

In vitro and cell-based assays are fundamental for measuring DUB activity, evaluating the potency of inhibitors, and validating DUB substrates. sci-hub.seacs.orgbmbreports.org In vitro deubiquitination assays typically use purified recombinant DUBs and defined ubiquitin substrates (e.g., ubiquitin chains or ubiquitinated proteins) to directly measure the enzyme's catalytic activity. bmbreports.orgnih.gov These assays can provide clear and quantifiable results. bmbreports.org

Cell-based assays are crucial for assessing DUB activity and inhibitor efficacy within a more physiological context. bmbreports.orgnih.gov These assays can involve monitoring the ubiquitination status of known or putative DUB substrates using techniques like Western blotting or immunoprecipitation. nih.govlifesensors.com Reporter assays, where DUB activity leads to a measurable signal (e.g., fluorescence), have also been developed for cell-based screening. acs.org Validating DUB substrates often involves demonstrating that altering the activity of a specific DUB (e.g., through inhibition or genetic manipulation) leads to a change in the ubiquitination level or stability of the candidate substrate. bmbreports.orglifesensors.com DUBs-IN-2 has been evaluated in cell-based assays, showing inhibition of viability in certain cancer cell lines. medchemexpress.com

Future Directions and Therapeutic Outlook for Dub Targeting Strategies

Discovery of Novel DUB Targets and Substrates

The identification of novel DUB targets and their specific substrates is a crucial area for expanding the therapeutic landscape of DUB inhibition. While approximately 100 DUBs are encoded in the human genome, the precise physiological substrates and regulatory networks for many remain to be fully elucidated researchgate.netfrontiersin.org. Advances in proteomics, functional genomics, and other high-throughput screening methods are accelerating the discovery of these interactions researchgate.netsci-hub.se. Understanding the substrate specificity of DUBs is key, as it can dictate their biological functions and therapeutic relevance mdpi.com. Some DUBs exhibit specificity for particular ubiquitin linkage types, while others recognize substrates through interaction domains outside their catalytic sites frontiersin.orgroyalsocietypublishing.org. Research into known DUBs, such as USP8, the primary target of DUBs-IN-2, continues to reveal novel aspects of their function and identify critical substrates in disease pathways caymanchem.comfrontiersin.org. Studies utilizing inhibitors like DUBs-IN-2 contribute to this understanding by allowing researchers to perturb specific DUB activity and observe the resulting effects on protein ubiquitination and cellular processes, thereby helping to validate DUBs as therapeutic targets and identify downstream effectors like PD-L1 caymanchem.comfrontiersin.org.

Development of Next-Generation DUB Inhibitors and PROTACs

The field of DUB inhibitor development is rapidly advancing, moving towards the design of compounds with improved potency, selectivity, and pharmacological properties researchgate.netsci-hub.senih.govresearchgate.net. Early DUB inhibitors often faced challenges related to off-target effects due to the conserved nature of DUB catalytic sites researchgate.net. However, recent efforts have led to the development of more selective small-molecule inhibitors nih.govresearchgate.net. DUBs-IN-2 is an example of a small-molecule inhibitor that demonstrates selectivity for ubiquitin-specific protease 8 (USP8) over USP7, with reported IC50 values of 280 nM for USP8 and >100 µM for USP7 caymanchem.comsigmaaldrich.com. This selectivity profile is important for minimizing off-target effects and specifically interrogating the biological roles of individual DUBs. Beyond traditional small-molecule inhibitors, novel modalities such as proteolysis-targeting chimeras (PROTACs) and DUB-targeting chimeras (DUBTACs) are emerging labiotech.euubiquigent.comresearchgate.netnih.govtandfonline.comnih.gov. PROTACs can induce the degradation of target proteins by recruiting E3 ligases, while DUBTACs aim to stabilize proteins by recruiting DUBs labiotech.euresearchgate.net. The development of DUB inhibitors, including compounds like DUBs-IN-2 or their structural analogs, can serve as a starting point for designing these next-generation targeted protein modulation tools researchgate.netnih.gov.

Combinatorial Therapeutic Approaches Involving DUB Inhibitors

Combinatorial therapeutic strategies involving DUB inhibitors are being actively investigated to enhance treatment efficacy and overcome mechanisms of drug resistance, particularly in cancer frontiersin.orgresearchgate.netmdpi.comnih.govnih.gov. The rationale behind these combinations is that inhibiting a specific DUB can sensitize cancer cells to other therapeutic agents or modulate the tumor microenvironment to improve the effectiveness of treatments like immunotherapy frontiersin.org. Research using DUBs-IN-2 has provided evidence supporting the potential of such combinatorial approaches. In a murine mammary carcinoma model, treatment with DUBs-IN-2 in combination with an anti-PD-L1 antibody and paclitaxel (B517696) demonstrated a decrease in tumor weight, size, and lung metastasis, alongside an increase in CD8+ T cell numbers within the primary tumor caymanchem.com. This finding suggests that inhibiting USP8 with a compound like DUBs-IN-2 can reshape the tumor microenvironment and potentiate the effects of immunotherapy and chemotherapy caymanchem.comfrontiersin.org. Further exploration of such combinations is a key future direction in translating DUB research into clinical applications frontiersin.org.

Advances in Chemical Biology Tools for DUB Research

The development of sophisticated chemical biology tools is essential for dissecting the functions of DUBs and validating them as therapeutic targets researchgate.netnih.govresearchgate.netupenn.edunih.govnih.gov. Activity-based probes (ABPs) are particularly valuable tools that can covalently label active DUBs, allowing for their profiling and identification in complex biological samples upenn.edunih.govnih.gov. While DUBs-IN-2 functions as an inhibitor rather than an ABP, its use in research exemplifies how small molecules serve as critical chemical tools to perturb the ubiquitin system and study the consequences of inhibiting specific DUBs caymanchem.comfrontiersin.org. The application of selective inhibitors like DUBs-IN-2 enables researchers to investigate the biological pathways regulated by their target DUBs and to identify downstream effects on substrates and cellular phenotypes caymanchem.comfrontiersin.org. Continued innovation in chemical biology tools, including the design of more selective and cell-permeable probes and inhibitors, will be vital for advancing our understanding of DUB biology and facilitating drug discovery researchgate.netnih.govnih.gov.

Systems Biology and Multi-Omics Approaches in DUB Studies

Systems biology and multi-omics approaches are increasingly being applied to study DUBs on a global scale, providing a comprehensive understanding of their roles in cellular networks and disease pathogenesis researchgate.netnih.gov. Techniques such as genomics, transcriptomics, proteomics, and ubiquitomics can help identify DUBs that are dysregulated in disease states, uncover novel DUB-substrate relationships, and map the complex interactions within the ubiquitin-proteasome system researchgate.netsci-hub.se. Research involving compounds like DUBs-IN-2 benefits from and contributes to these systems-level studies. For instance, using DUBs-IN-2 to inhibit USP8 allows for proteomic analysis to identify substrates whose ubiquitination levels change upon inhibition, thereby revealing the functional consequences of USP8 activity in specific cellular contexts, such as the regulation of PD-L1 in cancer cells caymanchem.comfrontiersin.org. Integrating data from different omics layers can provide a holistic view of how DUBs function within cellular pathways and how their inhibition, for example by compounds like DUBs-IN-2, impacts these networks, guiding the selection of promising therapeutic targets and strategies researchgate.netnih.gov.

Q & A

Q. What experimental design considerations are critical for evaluating DUBs-IN-2’s dose-dependent effects on cellular processes?

  • Methodological Answer : When testing DUBs-IN-2’s dose-response relationships, use logarithmic concentration gradients (e.g., 10⁻⁷ to 10⁻⁵ M) to capture dynamic inhibition ranges. Include a vehicle control (e.g., DMSO) and normalize results to baseline proliferation (e.g., 100% viability in untreated cells). For proliferation assays, employ methods like MTT or ATP-based assays, while DNA fragmentation can be quantified via ELISA or comet assays. Ensure replicates (n ≥ 3) to account for biological variability .

Q. How do researchers validate DUBs-IN-2’s molecular targets and selectivity in biochemical assays?

  • Methodological Answer : To confirm USP8 inhibition, perform in vitro deubiquitination assays using recombinant USP8 enzyme and ubiquitin-linked substrates (e.g., K48- or K63-linked chains). Compare IC₅₀ values against structurally similar DUBs (e.g., USP7) to assess selectivity. Use fluorescence-based or gel electrophoresis readouts to quantify substrate cleavage. Cross-validate findings with cellular thermal shift assays (CETSA) to verify target engagement in live cells .

Q. What statistical approaches are recommended for analyzing contradictory dose-response data in DUBs-IN-2 studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. For inconsistencies between proliferation and apoptosis assays, use paired t-tests or ANOVA with post-hoc corrections (e.g., Tukey’s test). Report confidence intervals and p-values to distinguish biological significance from technical noise. Address outliers by repeating experiments under standardized conditions (e.g., fixed serum concentrations) .

Advanced Research Questions

Q. How can DUBs-IN-2 be integrated into combination therapies to enhance antitumor efficacy?

  • Methodological Answer : In syngeneic tumor models (e.g., MC38 colorectal cancer), co-administer DUBs-IN-2 with immune checkpoint inhibitors (e.g., anti-PD-L1). Use isobolographic analysis to determine synergistic effects, and monitor tumor growth kinetics via caliper measurements. Validate immune microenvironment changes using flow cytometry (e.g., CD8⁺ T-cell infiltration) and cytokine profiling (e.g., IFN-γ levels). Survival analyses should employ Kaplan-Meier curves with log-rank tests .

Q. What strategies resolve discrepancies in reported IC₅₀ values for DUBs-IN-2 across studies?

  • Methodological Answer : Discrepancies (e.g., 0.28 µM vs. 0.93 µM for USP8) may arise from assay conditions (e.g., substrate type, ATP concentrations). Standardize protocols using reference inhibitors (e.g., WP1130 for USP8) and validate enzyme activity pre-experiment. Cross-check compound purity via HPLC and batch-to-batch consistency. Publish raw data and assay parameters (e.g., incubation time, buffer composition) to enable cross-study comparisons .

Q. How do researchers optimize DUBs-IN-2’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles for in vivo studies?

  • Methodological Answer : Conduct PK studies in rodents to determine bioavailability, half-life, and tissue distribution via LC-MS/MS. For PD, measure downstream biomarkers (e.g., ubiquitinated protein accumulation in tumors via Western blot). Adjust dosing regimens (e.g., 10 mg/kg intraperitoneal, daily) based on trough plasma concentrations. Use positron emission tomography (PET) with radiolabeled DUBs-IN-2 to assess blood-brain barrier penetration in neurodegenerative models .

Q. What mechanistic insights support DUBs-IN-2’s role in USP8-specific mitophagy versus off-target effects?

  • Methodological Answer : Use CRISPR/Cas9 to generate USP8-knockout cell lines and compare DUBs-IN-2’s effects to wild-type controls. For mitophagy, quantify mitochondrial membrane potential (JC-1 dye) and LC3-II/LC3-I ratios via immunoblotting. Off-target profiling via kinase/DUB inhibitor screens (e.g., Eurofins Panlabs) can identify unintended interactions. Validate findings in Drosophila or patient-derived neuronal models to confirm USP8 specificity .

Q. How should researchers interpret conflicting data on DUBs-IN-2-induced cytotoxicity versus cytostasis?

  • Methodological Answer : Distinguish cytostasis (cell cycle arrest) from apoptosis by combining flow cytometry (PI/Annexin V staining) with cell cycle markers (e.g., p21, cyclin D1). Perform time-course experiments to identify transient versus sustained effects. Use transcriptomic profiling (RNA-seq) to map pathways like p53 or NF-κB activation. For ambiguous cases, employ live-cell imaging to track morphological changes in real time .

Q. What methodologies ensure robust toxicity profiling of DUBs-IN-2 in non-cancerous cell lines?

  • Methodological Answer : Test DUBs-IN-2 in primary human fibroblasts or organoids (e.g., liver, renal) at physiologically relevant doses (≤1 µM). Assess mitochondrial toxicity via Seahorse extracellular flux analysis and genotoxicity via γH2AX foci quantification. Include rescue experiments with N-acetylcysteine (NAC) to evaluate oxidative stress contributions. Publish dose-limiting toxicity (DLT) thresholds for preclinical safety assessments .

Q. How can researchers leverage DUBs-IN-2 to study context-dependent ubiquitination dynamics in disease models?

  • Methodological Answer :
    Use tissue-specific USP8 transgenic mice to model diseases like corticotroph adenomas or Parkinson’s. For ubiquitinome profiling, apply TUBE (Tandem Ubiquitin-Binding Entity) pull-downs coupled with mass spectrometry. Compare ubiquitination patterns pre- and post-DUBs-IN-2 treatment using SILAC labeling. Integrate multi-omics data (proteomics, transcriptomics) to map USP8-dependent substrate networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.